molecular formula C17H17N3O3 B14121788 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole CAS No. 1018126-38-9

2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole

Cat. No.: B14121788
CAS No.: 1018126-38-9
M. Wt: 311.33 g/mol
InChI Key: JYEOVEKRPPXQPD-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamines with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and solvent systems to ensure efficient production. The final product is purified using techniques like recrystallization and chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The phenoxy and nitro groups can be substituted with other functional groups to create new compounds with diverse properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key functional proteins in bacterial cell division, making it a potential antibacterial agent . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole stands out due to its unique combination of functional groups, which confer specific biological activities. Its nitro and phenoxy groups contribute to its antimicrobial and potential anticancer properties, making it a valuable compound for further research and development.

Properties

CAS No.

1018126-38-9

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

2-[1-(3,4-dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C17H17N3O3/c1-10-4-6-14(8-11(10)2)23-12(3)17-18-15-7-5-13(20(21)22)9-16(15)19-17/h4-9,12H,1-3H3,(H,18,19)

InChI Key

JYEOVEKRPPXQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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